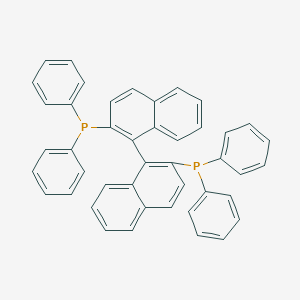

(R)-BINAP

描述

属性

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (R)-BINAP in Asymmetric Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms governing the action of the (R)-BINAP ligand in ruthenium-catalyzed asymmetric hydrogenation. This compound, or (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, is a cornerstone C2-symmetric chiral diphosphine ligand that has revolutionized enantioselective synthesis, particularly in the production of chiral alcohols and amino acids which are vital building blocks in the pharmaceutical industry.[1][2] This document details the catalytic cycles for various substrates, presents quantitative performance data, and provides standardized experimental protocols.

Introduction to this compound and its Catalytic Systems

This compound's efficacy stems from its atropisomeric chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[1][2] This rigid and well-defined chiral environment is transferred to the metal center, most commonly ruthenium(II), creating a highly effective asymmetric catalyst.[3] The steric arrangement of the four phenyl groups on the phosphorus atoms creates a chiral pocket that dictates the facial selectivity of substrate coordination and subsequent hydrogen delivery.[4]

The most common catalytic systems involve Ru(II) precursors complexed with this compound. Depending on the substrate, these systems can be broadly categorized into two main types:

-

Ru-BINAP dicarboxylate complexes: Effective for the hydrogenation of functionalized olefins, such as α-(acylamino)acrylic esters and allylic alcohols.[5][6]

-

Ru-BINAP/diamine complexes: Highly efficient for the asymmetric hydrogenation of a wide range of prochiral ketones, including simple aromatic and aliphatic ketones.[7][8] The addition of a chiral diamine ligand, such as (R,R)-DPEN (1,2-diphenylethylenediamine), and a base is often crucial for high catalytic activity and enantioselectivity.[7]

Mechanistic Pathways

The mechanism of hydrogenation with Ru/(R)-BINAP catalysts is highly dependent on the nature of the substrate. Two primary, well-elucidated mechanisms are the "monohydride-unsaturate" pathway for olefins and the "metal-ligand bifunctional" mechanism for ketones.

Asymmetric Hydrogenation of Olefins: The Monohydride Mechanism

The asymmetric hydrogenation of α-(acylamino)acrylic esters, key precursors to chiral amino acids, with Ru(OAc)₂[this compound] proceeds via a monohydride mechanism.[5][9] This is in contrast to the dihydride mechanism observed with rhodium-based catalysts.[5]

The key steps of the catalytic cycle are as follows:

-

Catalyst Activation: The Ru(II) diacetate precatalyst reacts with H₂ to form a ruthenium monohydride species, which is the active catalyst.

-

Substrate Coordination: The olefinic substrate coordinates to the ruthenium monohydride complex in a bidentate fashion through the double bond and the amide carbonyl oxygen.

-

Migratory Insertion: The coordinated olefin undergoes migratory insertion into the Ru-H bond, forming a five-membered metallacycle intermediate. This step is reversible and determines the enantioselectivity.[5][9]

-

Hydrogenolysis: The Ru-C bond of the metallacycle is cleaved by a molecule of H₂ (major pathway) or a protic solvent like methanol (B129727) (minor pathway) to release the saturated product and regenerate the ruthenium monohydride catalyst.[5][9]

The turnover-limiting step is the hydrogenolysis of the metallacyclic intermediate.[5][9]

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. youtube.com [youtube.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

(R)-BINAP Ligands: A Comprehensive Technical Guide to Electronic and Steric Properties

For Researchers, Scientists, and Drug Development Professionals

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand that has established itself as an indispensable tool in asymmetric catalysis. Its unique C₂-symmetric, atropisomeric structure, arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone, creates a well-defined chiral environment when complexed with transition metals. This steric and electronic control is fundamental to its success in a wide array of enantioselective transformations, making it a ligand of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

This in-depth technical guide provides a comprehensive overview of the core electronic and steric properties of this compound ligands. It details the experimental protocols for their determination and presents quantitative data to facilitate ligand selection and catalyst design for researchers in drug development and chemical synthesis.

Electronic Properties of this compound Ligands

The electronic nature of this compound is a key determinant of its reactivity and catalytic activity. The phosphorus atoms of the diphenylphosphino groups act as Lewis bases, donating electron density to the coordinated metal center. The electronic properties of the ligand can be finely tuned by introducing substituents on the phenyl rings or the binaphthyl backbone. These modifications alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the stability and reactivity of the resulting metal complex.

Two primary parameters are used to quantify the electronic properties of phosphine (B1218219) ligands: the Tolman Electronic Parameter (TEP) and Hammett substituent constants.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted as ν(CO), is an experimentally determined value that quantifies the net electron-donating ability of a phosphine ligand.[1] It is measured by the A₁ stretching frequency of the carbonyl group in a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy. A more electron-donating ligand increases the electron density on the nickel center, which in turn leads to stronger π-backbonding to the antibonding π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3]

Table 1: Calculated Tolman Electronic Parameter (TEP) for BINAP

| Ligand | Complex | TEP (ν(CO) in cm⁻¹) |

| BINAP | [Pd(0)(BINAP)(CO)] | 2066.5 |

Note: This value is calculated and serves as a reference point for the electronic donating ability of the BINAP ligand.

Hammett Parameters (σ)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[5] While BINAP itself does not have a Hammett parameter, the electronic effects of substituents on its phenyl or naphthyl rings can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

A linear relationship has been observed between the carbonyl stretching frequencies of [RhCl(BINAP)(CO)] complexes and the Hammett σ-values of substituents on the BINAP ligand.[6] This demonstrates that the electronic properties of BINAP can be systematically tuned. Electron-donating groups (EDGs) on the aryl rings increase the electron density on the phosphorus atoms, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a weaker σ-donor.[3]

Table 2: Hammett Constants for Common Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Electron-withdrawing |

| -CF₃ | 0.54 | Electron-withdrawing |

| -NO₂ | 0.78 | Electron-withdrawing |

Note: These are general Hammett constants for para-substituents on a benzene (B151609) ring and can be used to estimate the electronic effect of substitution on the phenyl groups of BINAP.

Steric Properties of this compound Ligands

The steric environment created by the this compound ligand is crucial for achieving high enantioselectivity in catalytic reactions. The bulky phenyl and naphthyl groups create a chiral pocket around the metal center, which dictates the orientation of the substrate during the catalytic cycle. The key steric parameters for diphosphine ligands like BINAP are the bite angle and the cone angle.

Bite Angle

The natural bite angle (βn) of a diphosphine ligand is defined as the preferred P-M-P angle, where M is the metal center, determined solely by the ligand backbone. For BINAP, the natural bite angle is approximately 93°.[7] This relatively wide bite angle is a consequence of the geometry of the binaphthyl backbone and plays a significant role in determining the geometry and reactivity of the metal complex.

Cone Angle

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[8] For a bidentate ligand like BINAP, the cone angle is a more complex parameter to define than for a monodentate phosphine. An increase in the bite angle of a chelating ligand can result in an increase of the effective cone angle.[9]

Table 3: Steric Parameters of this compound

| Parameter | Value |

| Natural Bite Angle (βn) | ~93° |

| Dihedral Angle | ~90° |

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

The TEP is determined using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Synthesis of the [LNi(CO)₃] complex: The phosphine ligand (L) is reacted with a stoichiometric amount of tetracarbonylnickel(0) (Ni(CO)₄) in an inert solvent such as dichloromethane (B109758) or hexane (B92381) under an inert atmosphere. Caution: Ni(CO)₄ is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

-

Sample Preparation: A dilute solution of the freshly prepared [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., CH₂Cl₂) is prepared.

-

IR Spectrum Acquisition: The IR spectrum of the solution is recorded on an FTIR spectrometer.

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This is typically the most intense and highest frequency band in the carbonyl region (around 2050-2100 cm⁻¹).[1][10] This frequency is the Tolman Electronic Parameter.

Determination of Hammett Constants (σ)

Hammett constants are typically determined by measuring the acid dissociation constant (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of benzoic acid itself. Potentiometric titration is a common method for this determination.

Methodology:

-

Preparation of Solutions: Standardized solutions of a strong base (e.g., NaOH) and the substituted benzoic acids in a suitable solvent (e.g., 50% ethanol/water) are prepared.

-

Titration: A known volume of the substituted benzoic acid solution is titrated with the standardized strong base solution using a pH meter to monitor the pH.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Calculation of σ: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).[2][11]

Determination of Steric Parameters

X-ray Crystallography for Cone and Bite Angle Determination:

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal-BINAP complex, from which precise bond lengths and angles, including the bite angle and cone angle, can be measured.

Methodology:

-

Crystal Growth: High-quality single crystals of the metal-(R)-BINAP complex are grown from a supersaturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.[12]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Data Analysis: The P-M-P bond angle (bite angle) and the cone angle are measured from the refined crystal structure using specialized software.

NMR Spectroscopy for Bite Angle Determination in Solution:

While X-ray crystallography provides solid-state data, NMR spectroscopy can provide insights into the ligand's conformation and the bite angle in solution. The bite angle can be inferred from the analysis of NMR parameters such as coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations, often in combination with computational modeling.

Methodology:

-

Sample Preparation: A solution of the metal-(R)-BINAP complex is prepared in a suitable deuterated solvent.

-

NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ³¹P, COSY, NOESY) are performed.

-

Data Analysis: The chemical shifts, coupling constants, and NOE correlations are analyzed to determine the solution-state conformation of the complex.

-

Bite Angle Estimation: The experimental NMR data is often used in conjunction with computational modeling (e.g., DFT calculations) to determine the most probable solution-state structure and estimate the bite angle.

Conclusion

The electronic and steric properties of this compound ligands are intricately linked and play a decisive role in their performance in asymmetric catalysis. A thorough understanding and quantification of these properties through parameters like the Tolman Electronic Parameter, Hammett constants, bite angle, and cone angle are essential for the rational design of catalysts with improved activity and enantioselectivity. The experimental protocols outlined in this guide provide a framework for researchers to characterize novel BINAP derivatives and further advance the field of asymmetric synthesis, with significant implications for the development of new pharmaceuticals and other chiral molecules.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. yanggroup.weebly.com [yanggroup.weebly.com]

The Evolution of a Privileged Ligand: A Technical Guide to the Historical Development of BINAP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of the axially chiral ligand, BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), and its profound impact on the field of asymmetric catalysis. From its initial synthesis to its widespread application in the production of enantiomerically pure compounds, BINAP has earned its status as a "privileged ligand." This document provides a comprehensive overview of its discovery, the evolution of its synthesis, its catalytic applications with detailed performance data, and the experimental protocols that underpin its use.

The Genesis of an Atropisomeric Pioneer

The story of BINAP begins in 1980, when Ryōji Noyori and his research group first reported its synthesis and application.[1][2] This C₂-symmetric diphosphine ligand, unique for its axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond of the binaphthyl backbone, was a landmark discovery.[3][4] This structural feature, with a dihedral angle of approximately 90 degrees between the naphthyl rings, creates a well-defined and effective chiral environment when complexed with transition metals.[1][3]

The initial syntheses of optically pure BINAP were challenging, often involving tedious resolution of the racemic mixture.[5][6] A significant advancement came with the development of methods starting from the more readily available racemic 2,2′-dihydroxy-1,1′-binaphthyl (BINOL).[6] Over the years, synthetic routes have been refined to improve efficiency and scalability, including nickel-catalyzed phosphine (B1218219) insertion methods.[2][5]

The true impact of BINAP was realized through its application in asymmetric catalysis. Noyori's pioneering work on rhodium and ruthenium complexes of BINAP for asymmetric hydrogenation demonstrated exceptionally high enantioselectivities for a variety of substrates.[1][7] This breakthrough was instrumental in the industrial synthesis of (-)-menthol and ultimately led to Ryōji Noyori being awarded the Nobel Prize in Chemistry in 2001.[1]

Quantitative Performance of BINAP and its Derivatives in Asymmetric Hydrogenation

The versatility and efficacy of BINAP and its derivatives are best illustrated through their performance in asymmetric hydrogenation reactions. The following tables summarize key quantitative data for various substrates, showcasing the high enantiomeric excess (ee%), turnover numbers (TON), and turnover frequencies (TOF) achieved with BINAP-metal complexes.

Table 1: Asymmetric Hydrogenation of Olefins Catalyzed by BINAP-Metal Complexes

| Catalyst System | Substrate | Product | ee% | TON | TOF (s⁻¹) | Reference |

| Ru(OAc)₂((S)-BINAP) | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | - | - | [8][9] |

| Rh((S)-BINAP)(COD)BF₄ | (Z)-α-(Benzamido)cinnamic acid | N-Benzoyl-D-phenylalanine | 93-100 | - | - | [8] |

| Ru((S)-H₈-BINAP)(OAc)₂ | 2-Methylcinnamic acid | (S)-2-Phenylpropanoic acid | 89 | - | - | [10] |

Table 2: Asymmetric Hydrogenation of Ketones Catalyzed by BINAP-Metal Complexes

| Catalyst System | Substrate | Product | ee% | TON | TOF (s⁻¹) | Reference |

| RuCl₂((S)-BINAP)(dmf) | Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | >99 | 100,000 | - | [2] |

| trans-RuH(η¹-BH₄)((S)-xylbinap)((S,S)-dpen) | Acetophenone | (R)-1-Phenylethanol | 99 | 100,000 | - | [11] |

| Ru/BINAP/Daipen complex | Simple Aromatic Ketones | Chiral Aromatic Alcohols | up to 99.8 | >1,000,000 | >600 | [1][12] |

Note: Reaction conditions such as solvent, temperature, pressure, and substrate-to-catalyst ratio can significantly influence catalytic performance. The data presented is for comparative purposes and is derived from the cited literature.

Experimental Protocols

To provide a practical understanding of the application of BINAP, this section details generalized experimental protocols for the synthesis of a BINAP ligand and a representative asymmetric hydrogenation reaction.

Synthesis of (R)-(+)-BINAP from (R)-(+)-1,1'-Bi-2-naphthol

This protocol is a generalized representation of a common synthetic route.

Step 1: Preparation of the Ditriflate of (R)-(+)-1,1'-Bi-2-naphthol

-

In an oven-dried, single-necked flask under a nitrogen atmosphere, dissolve (R)-(+)-1,1'-bi-2-naphthol in dry methylene (B1212753) chloride.[13]

-

Cool the solution to 5–10 °C using an ice bath.

-

Add dry pyridine, followed by the slow addition of triflic anhydride.[13]

-

Allow the reaction mixture to stir at room temperature overnight.[13]

-

Work up the reaction by washing with aqueous acid, followed by brine, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product to yield the ditriflate as a white solid.[13]

Step 2: Nickel-Catalyzed Phosphinylation

-

In an oven-dried, nitrogen-purged flask, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) and anhydrous dimethylformamide (DMF).[13]

-

Add diphenylphosphine (B32561) and heat the resulting solution to 100 °C.[13]

-

In a separate flask, dissolve the chiral ditriflate of binaphthol and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.[13]

-

Transfer the solution of the ditriflate and DABCO to the reaction flask containing the nickel catalyst.

-

Maintain the reaction at 100 °C and add additional portions of diphenylphosphine over several hours.[13]

-

Monitor the reaction until the ditriflate is consumed.

-

Cool the reaction mixture and collect the product by filtration. Wash the solid with methanol (B129727) and dry under vacuum to yield (R)-(+)-BINAP.[13]

Asymmetric Hydrogenation of an α-(Acylamino)acrylic Ester

This protocol outlines a general procedure for the asymmetric hydrogenation of an enamide using a Ru-BINAP catalyst.

-

In a glovebox, charge a pressure-resistant reaction vessel with the Ru(OAc)₂((S)-BINAP) catalyst and the α-(acylamino)acrylic ester substrate.

-

Add a degassed solvent, such as methanol, to the vessel.[8]

-

Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas several times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).

-

Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Development and Mechanism of BINAP

To better illustrate the key concepts surrounding BINAP, the following diagrams have been generated using the DOT language.

Caption: A timeline illustrating the major milestones in the historical development of BINAP ligands.

Caption: A generalized workflow for a typical asymmetric hydrogenation experiment using a BINAP-based catalyst.

Caption: A simplified representation of the catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation of a ketone.

Conclusion

The development of BINAP represents a paradigm shift in asymmetric catalysis. Its unique structural features, high catalytic activity, and broad applicability have made it an indispensable tool for the synthesis of complex chiral molecules. The ongoing research into BINAP derivatives continues to push the boundaries of enantioselectivity and catalytic efficiency, ensuring that the legacy of this remarkable ligand will endure for many years to come. This guide has provided a comprehensive overview of the historical context, quantitative performance, and practical application of BINAP, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BINAP - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

(R)-BINAP: A Technical Guide for Researchers

Introduction

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment when coordinated to a metal center, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the CAS number, physical properties, and a key application of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Data: this compound

The fundamental identification and physical characteristics of this compound are summarized below.

Chemical Identity

| Identifier | Value |

| Chemical Name | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| Synonyms | (R)-(+)-BINAP, (R)-(+)-(1,1′-Binaphthalene-2,2′-diyl)bis(diphenylphosphine) |

| CAS Number | 76189-55-4[1][2] |

| Molecular Formula | C₄₄H₃₂P₂[1][3][4] |

| Molecular Weight | 622.67 g/mol [2][5] |

Physical Properties

A compilation of the key physical properties of this compound is presented in the following table.

| Property | Value |

| Appearance | White to off-white, light yellow, or beige powder or crystals.[4][5][6][7] |

| Melting Point | 239-241 °C (lit.)[2][5][8][9] |

| 283-286 °C (lit.)[1][4] | |

| Solubility | Insoluble in water.[1][4][9] Slightly soluble in benzene (B151609) and chloroform.[1] |

| Optical Rotation | [α]²⁰/D +222° (c = 0.5% in benzene)[2][8] |

| [α]²⁵/D +229° (c = 0.32 in benzene) | |

| [α]D +224.5° (c=0.7, C₆H₆) | |

| α: 240º (c=0.3, toluene)[4] | |

| Sensitivity | Air sensitive.[1] |

| Storage | Inert atmosphere, Room Temperature.[1][4] |

Application in Asymmetric Catalysis: Noyori Asymmetric Hydrogenation

This compound is a cornerstone ligand in the Noyori asymmetric hydrogenation, a powerful method for the enantioselective reduction of ketones and olefins.[1] When complexed with ruthenium, this compound forms a highly active and selective catalyst. The combination of a Ru(II) precursor, this compound, a chiral diamine, and a base is particularly effective for the hydrogenation of prochiral ketones to chiral secondary alcohols.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone (B1666503)

The following protocol is a representative example for the asymmetric hydrogenation of acetophenone, a common substrate used to evaluate catalyst performance.

Materials:

-

trans-[RuCl₂( this compound)( (R,R)-DPEN)] (catalyst)

-

Acetophenone (substrate)

-

2-Propanol (solvent)

-

Potassium tert-butoxide (t-BuOK) in 2-propanol (1 M solution, base)

-

Schlenk flask

-

Parr stainless steel benchtop reactor or similar autoclave

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the catalyst (0.00172 mmol). The resulting mixture is degassed by three successive freeze-pump-thaw cycles.[5]

-

Base Addition: A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added to the reaction mixture.[5]

-

Hydrogenation: The solution is then transferred to a 50 mL Parr stainless steel benchtop reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm). The reaction is stirred at a controlled temperature (e.g., 30 °C) for the required duration.

-

Monitoring and Work-up: Reaction progress can be monitored by analyzing aliquots via GC or TLC. Upon completion, the reactor is carefully vented, and the remaining hydrogen is purged with an inert gas. The reaction is quenched, for example, with a saturated ammonium (B1175870) chloride solution.

-

Isolation and Purification: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Analysis: The enantiomeric excess of the 1-phenylethanol (B42297) product is determined by chiral HPLC or GC analysis.

Catalytic Cycle and Logical Workflow

The mechanism of the Noyori asymmetric hydrogenation is understood to involve a metal-ligand bifunctional catalytic cycle. The following diagrams illustrate the logical workflow of the experimental setup and the catalytic cycle.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(R)-BINAP Solubility: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), a pivotal chiral phosphine (B1218219) ligand in asymmetric catalysis. While precise quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information in common organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who utilize this compound in their synthetic endeavors.

Introduction

This compound is a C₂-symmetric chiral diphosphine ligand renowned for its efficacy in a wide array of transition metal-catalyzed asymmetric reactions, including hydrogenations, Heck reactions, and Suzuki-Miyaura couplings. The efficiency and outcome of these reactions are often critically dependent on the choice of solvent and the solubility of the catalyst complex, of which this compound is a key component. Understanding the solubility of this compound in various organic solvents is therefore essential for reaction optimization, catalyst preparation, and product purification.

This guide addresses the practical need for solubility data by summarizing the known qualitative solubility of this compound and providing a standardized methodology for its quantitative determination.

Solubility of this compound: A Qualitative Overview

Based on available literature and safety data sheets, this compound, a crystalline solid, exhibits a range of solubilities in common organic solvents. Generally, its large, non-polar, aromatic structure dictates its solubility profile. It is typically soluble in aromatic and chlorinated hydrocarbons, as well as ethereal solvents, and shows limited solubility in polar protic solvents and non-polar aliphatic hydrocarbons. A summary of this qualitative data is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Notes |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Commonly used as solvents for reactions involving BINAP-metal complexes. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Frequently used for dissolving BINAP and its derivatives. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | THF is a common solvent for reactions and catalyst preparation. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble with heating | A solubility of 5 mg/mL in DMSO has been reported with the application of ultrasonic and heating to 60°C[1]. |

| Acetonitrile | Sparingly Soluble | ||

| Alcohols | Methanol, Ethanol | Sparingly to Insoluble | Polymeric derivatives of BINAP have been noted to precipitate upon the addition of methanol, indicating low solubility[2]. |

| Alkanes | Hexane, Heptane | Insoluble | |

| Water | Insoluble |

Note: "Soluble" implies that this compound can be dissolved to a practical concentration for synthetic applications. "Sparingly Soluble" suggests that dissolution is limited, and "Insoluble" indicates negligible solubility.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5][6]

Materials and Equipment

-

This compound (solid, high purity)

-

Solvents of interest (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for aromatic compounds (e.g., C18)

-

Inert gas (Nitrogen or Argon) source and Schlenk line or glovebox (recommended due to the air-sensitivity of phosphines)

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that the solution reaches saturation. A starting point is to add enough solid so that a significant amount remains undissolved upon visual inspection at the end of the experiment. b. Accurately add a known volume of the desired solvent to the vial. c. If working with air-sensitive materials, perform these steps in a glovebox or under a stream of inert gas. d. Securely cap the vial.

-

Equilibration: a. Place the vial in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.[5] c. After the equilibration period, cease agitation and allow the vial to stand at the same constant temperature for several hours to let the excess solid settle.

-

Sample Collection and Preparation: a. Carefully draw a sample from the clear supernatant using a syringe. b. Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.[7] c. Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[8] c. Inject the diluted sample solution into the HPLC. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

Spectroscopic Data of (R)-BINAP: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), a chiral phosphine (B1218219) ligand widely used in asymmetric catalysis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and ³¹P NMR.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.89 | d | 8.5 | Naphthyl-H |

| 7.83 | d | 8.2 | Naphthyl-H |

| 7.46 | ddd | 2.6, 8.5 | Naphthyl-H |

| 7.34 | ddd | 1.1, 6.9, 8.0 | Naphthyl-H |

| 7.18-7.04 | m | - | Phenyl-H |

| 6.91 | ddd | 1.2, 8.2, 6.9 | Naphthyl-H |

| 6.83 | d | 8.4 | Naphthyl-H |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.4, 145.1 | Naphthyl-C |

| 138.0, 137.5, 137.4 | Naphthyl-C |

| 135.6, 135.5 | Naphthyl-C |

| 134.3, 134.2, 134.1 | Phenyl-C |

| 133.5, 133.4, 133.2, 133.0, 132.9, 132.8 | Phenyl-C & Naphthyl-C |

| 130.5 | Naphthyl-C |

| 128.4, 128.1, 128.0 | Phenyl-C |

| 127.7, 127.5 | Naphthyl-C |

| 126.5 | Naphthyl-C |

| 125.7 | Naphthyl-C |

| Solvent: CDCl₃, Frequency: 125 MHz[1] |

Table 3: ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) |

| -14.9 |

| Solvent: CDCl₃, Frequency: 101 MHz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The main absorption bands are listed below.

Table 4: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1437 | medium | P-Ph |

| 1090 | medium | P-Ph |

| Technique: KBr Pellet[1][2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion | Technique |

| 623.2074 | [M+H]⁺ | HRMS (FAB) |

| Note: Calculated for C₄₄H₃₃P₂: 623.2058[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

4.1 NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

-

-

Instrument Parameters:

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary compared to ¹H NMR.

-

³¹P NMR: Acquire the spectrum on a 101 MHz spectrometer.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an external standard for ³¹P NMR.[3]

-

4.2 IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.[5]

-

4.3 Mass Spectrometry (High-Resolution Mass Spectrometry - HRMS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent, such as dichloromethane (B109758) or toluene.

-

For Fast Atom Bombardment (FAB), the sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a probe tip.[1]

-

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

The high-resolution measurement provides an accurate mass, which can be used to confirm the elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

(R)-BINAP: A Technical Guide to Commercial Availability, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP. It is an indispensable chiral phosphine (B1218219) ligand in modern asymmetric catalysis. This document covers its commercial availability from various suppliers, details on quality specifications, and in-depth experimental protocols for its synthesis and application in key chemical transformations.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and enantiomeric excess are critical parameters for its application in catalysis, and suppliers typically provide detailed certificates of analysis. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Grade/Purity | Enantiomeric Excess (ee) | Available Quantities |

| Sigma-Aldrich | ≥97% | ≥99% | 100 mg, 500 mg, 1 g, 5 g |

| Strem Chemicals | 98% | >99% | 250 mg, 1 g, 5 g |

| MedChemExpress | ≥98.0% | ≥99% | 1 g, 5 g, 10 g |

| Otto Chemie Pvt. Ltd. | 98% | Not Specified | 250 mg, 1 g, 5 g, 25 g |

| Carl ROTH | ≥98% | Not Specified | 250 mg, 1 g, 5 g |

| TCI Chemicals | >98.0% | >99.0% | 1 g, 5 g, 25 g |

| Synthesis with Catalysts | >98% | ≥99% | 1 g, 10 g, 50 g, Bulk |

Note: Pricing is subject to change and depends on the quantity purchased. It is recommended to inquire directly with the suppliers for the latest pricing information.

Quality Control and Analysis

The efficacy of this compound in asymmetric catalysis is highly dependent on its chemical and optical purity. Suppliers employ a range of analytical techniques to ensure the quality of their products. A certificate of analysis is typically provided, detailing the results of these tests.

Key Quality Control Parameters:

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A high chemical purity (typically >98%) is essential to avoid interference from impurities in the catalytic reaction.

-

Enantiomeric Excess (ee): This is the most critical parameter for a chiral ligand and is determined using chiral HPLC.[1][2] A high enantiomeric excess (≥99%) ensures high enantioselectivity in the catalyzed reaction.

-

Identity Confirmation: Techniques such as ¹H NMR, ³¹P NMR, and Mass Spectrometry are used to confirm the chemical structure of this compound.

-

Optical Rotation: The specific rotation is measured using a polarimeter and is an indicator of the enantiomeric purity.

References

Atropisomerism in BINAP: A Technical Guide to its Core Significance and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of atropisomerism in the chiral diphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). It elucidates the structural basis of its axial chirality and the profound significance of this stereochemical feature in the realm of asymmetric catalysis. The document details the synthesis and resolution of BINAP enantiomers, presents quantitative data on its catalytic efficacy in key transformations, and outlines experimental protocols for its application. Furthermore, this guide visualizes the synthetic pathways and catalytic cycles using logical diagrams to facilitate a comprehensive understanding of its mechanism and utility in the development of chiral pharmaceuticals.

Introduction: The Phenomenon of Atropisomerism in BINAP

Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, leading to the existence of stable, isolable rotational isomers (rotamers).[1][2] In the case of BINAP, this phenomenon is a direct consequence of the steric hindrance between the bulky diphenylphosphino groups and the hydrogen atoms on the adjacent naphthalene (B1677914) rings, which restricts free rotation about the C1-C1' bond connecting the two naphthyl units.[3][4] This restricted rotation, or axial chirality, results in two stable, non-superimposable mirror-image conformers, designated as (R)-BINAP and (S)-BINAP.[5][6]

The C₂-symmetric framework of BINAP, devoid of any stereogenic centers, possesses a defined helical twist, with the two naphthalene rings oriented at a dihedral angle of approximately 90 degrees.[3] This rigid and well-defined three-dimensional structure is the cornerstone of its remarkable ability to induce high enantioselectivity in a vast array of metal-catalyzed reactions.[7][8] When coordinated to a metal center, such as ruthenium, rhodium, or palladium, the chiral BINAP ligand creates a highly specific and asymmetric environment that dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product over the other.[4][6]

Synthesis and Resolution of BINAP Enantiomers

The preparation of enantiomerically pure BINAP is a critical step for its application in asymmetric catalysis. Two primary strategies are employed: the resolution of a racemic mixture and the direct asymmetric synthesis from a chiral precursor.

Synthesis of Racemic BINAP and Subsequent Resolution

A common industrial method for BINAP synthesis starts with racemic 1,1'-bi-2-naphthol (B31242) (BINOL).[7] The racemic BINOL is converted to the corresponding bis(phosphine oxide), which is then resolved into its enantiomers through fractional crystallization with a chiral resolving agent like camphorsulfonic acid or O,O'-dibenzoyltartaric acid.[7][9] The separated enantiopure phosphine (B1218219) oxides are subsequently reduced to yield the desired (R)- and (S)-BINAP.[7]

Asymmetric Synthesis from Enantiopure BINOL

A more direct and often preferred route involves the use of enantiomerically pure (R)- or (S)-BINOL as the starting material.[9][10] The chiral BINOL is first converted to its ditriflate derivative. Subsequent nickel-catalyzed phosphine insertion with diphenylphosphine (B32561) affords the enantiomerically pure BINAP directly, circumventing the need for a resolution step.[9][10]

Significance in Asymmetric Catalysis and Drug Development

The primary significance of BINAP's atropisomerism lies in its application as a chiral ligand in transition metal-catalyzed asymmetric reactions.[4][7] The well-defined chiral pocket created by the BINAP ligand around the metal center allows for highly effective discrimination between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.[8] This has profound implications in drug development, where the therapeutic efficacy and safety of a chiral drug are often associated with a single enantiomer.[8][11]

Asymmetric Hydrogenation

One of the most prominent applications of BINAP is in asymmetric hydrogenation reactions.[8][12] Ruthenium and rhodium complexes of BINAP are highly efficient catalysts for the enantioselective reduction of a wide range of substrates, including olefins, ketones, and imines.[8][12] These reactions provide access to chiral alcohols, amines, and other valuable building blocks for the synthesis of pharmaceuticals.[8][11] For instance, the synthesis of the anti-inflammatory drug Naproxen and intermediates for carbapenem (B1253116) antibiotics have been successfully achieved using BINAP-catalyzed asymmetric hydrogenation.[8][11]

Other Asymmetric Transformations

Beyond hydrogenation, BINAP and its derivatives have been successfully employed in a variety of other asymmetric catalytic transformations, including:

-

Asymmetric Isomerization: The Rh-BINAP catalyzed isomerization of allylic amines is a key step in the industrial synthesis of (-)-menthol.[11]

-

Asymmetric Heck Reactions: Palladium-BINAP complexes can catalyze the asymmetric arylation of olefins with high enantioselectivity.[7][13]

-

Asymmetric C-C Bond Forming Reactions: BINAP has been utilized in various other carbon-carbon bond-forming reactions, demonstrating its versatility as a chiral ligand.[7][14]

Quantitative Data on BINAP-Catalyzed Reactions

The performance of BINAP in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) and the yield of the desired product. The following tables summarize representative quantitative data for key reactions catalyzed by BINAP-metal complexes.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones

| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | Yield (%) | Reference |

| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 2-Propanol | 30 | 4 | 82 (R) | - | [15] |

| Methyl 3-oxobutanoate | Ru(OAc)₂(this compound) | Methanol | 50 | 100 | 99 (R) | >99 | [11] |

| 1-(2-Naphthyl)ethanone | RuCl₂--INVALID-LINK--n | Methanol | 30 | 100 | 95 (S) | 100 | [15] |

Table 2: Asymmetric Hydrogenation of Prochiral Olefins

| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | Yield (%) | Reference |

| (Z)-α-Acetamidocinnamate | [Rh(cod)((R,R)-Et-DuPhos)]BF₄ | Methanol | 25 | 1 | >99 | 100 | [7] |

| 2-(6-Methoxy-2-naphthyl)acrylic acid | Ru(OAc)₂((S)-BINAP) | Methanol | - | - | >95 (S) | High | [11] |

| Tiglic Acid | Ru(OAc)₂(this compound) | Methanol | 20 | 50 | 83 (R) | 100 | [7] |

Table 3: Asymmetric Heck Reaction

| Olefin | Aryl Triflates | Catalyst | Base | ee (%) | Yield (%) | Reference |

| 2,3-Dihydrofuran | Phenyl triflate | Pd₂(dba)₃ / this compound | Proton Sponge | 61 | 85 | [13] |

| Cyclopentene | Phenyl triflate | Pd(OAc)₂ / this compound(O) | Proton Sponge | 60 | 65 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of BINAP.

Protocol for the Synthesis of this compound from (R)-BINOL

Materials:

-

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Dry methylene (B1212753) chloride

-

Dry pyridine

-

Triflic anhydride

-

[1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)

-

Anhydrous dimethylformamide (DMF)

-

Diphenylphosphine

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

Procedure:

-

Preparation of (R)-BINOL ditriflate: In an oven-dried flask under a nitrogen atmosphere, dissolve (R)-BINOL in dry methylene chloride.[9] Add dry pyridine and cool the mixture in an ice bath.[9] Add triflic anhydride dropwise and allow the reaction to stir at room temperature overnight.[9]

-

Work-up of ditriflate: Add hexane and filter the mixture through a pad of silica gel.[9]

-

Preparation of the catalyst: In a separate oven-dried flask under a nitrogen atmosphere, charge NiCl₂dppe.[9] Add anhydrous DMF followed by diphenylphosphine.[9] Heat the resulting solution.[9]

-

Phosphine Insertion: In another flask, prepare a solution of the (R)-BINOL ditriflate and DABCO in anhydrous, degassed DMF.[9] Transfer this solution to the nickel-phosphine mixture.[9]

-

Reaction and Isolation: Heat the reaction mixture until the ditriflate is consumed, adding additional portions of diphenylphosphine as needed.[10] Cool the solution and precipitate the product.[10] Filter the solid, wash with methanol, and dry under vacuum to obtain this compound.[10]

Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

Materials:

-

Ruthenium precursor (e.g., [RuCl₂(cod)]n)

-

This compound

-

Prochiral ketone (substrate)

-

Degassed solvent (e.g., methanol, ethanol, or 2-propanol)

-

High-pressure autoclave

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, charge an appropriate oven-dried, inerted reactor with the Ruthenium precursor and this compound.[16] Add a degassed solvent and stir the mixture to form the catalyst complex.[16]

-

Reaction Setup: Dissolve the prochiral ketone in a degassed solvent and charge it to the reactor.[16]

-

Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the specified temperature.

-

Monitoring and Work-up: Monitor the progress of the reaction by analytical techniques such as HPLC or GC.[16] Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Remove the catalyst, typically by filtration through a pad of silica gel.[16] Concentrate the filtrate and purify the product by crystallization, distillation, or chromatography to obtain the enantiomerically enriched alcohol.[16]

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of BINAP-Ru catalyzed asymmetric hydrogenation of ketones often involves a metal-ligand bifunctional pathway. The catalytic cycle illustrates the key steps of substrate coordination, hydride transfer, and catalyst regeneration.

Conclusion

The atropisomerism of BINAP is a testament to the profound impact of molecular geometry on chemical reactivity and selectivity. Its unique axial chirality has established it as a privileged ligand in asymmetric catalysis, enabling the efficient and highly enantioselective synthesis of a wide range of chiral molecules. For researchers and professionals in drug development, a thorough understanding of BINAP's stereochemical properties, synthesis, and catalytic applications is indispensable for the rational design and development of stereochemically pure and effective pharmaceuticals. The continued exploration of BINAP and its derivatives promises to unlock new frontiers in asymmetric synthesis and contribute to the advancement of medicinal chemistry.

References

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. Atropisomers | Overview, Chirality & Examples - Lesson | Study.com [study.com]

- 3. BINAP - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 13. BINAP versus BINAP(O) in asymmetric intermolecular Mizoroki-Heck reactions: substantial effects on selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (R)-BINAP Catalyzed Asymmetric Hydrogenation of Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamental and highly efficient transformation in modern organic synthesis. Chiral alcohols are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Among the most successful catalysts for this reaction are Ruthenium(II) complexes featuring the axially chiral bis(phosphine) ligand, (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In combination with a chiral diamine ligand, these Ru(II)-(R)-BINAP catalysts exhibit exceptional reactivity and enantioselectivity across a broad spectrum of ketone substrates.[1] This document provides detailed protocols and application notes for employing this compound in the asymmetric hydrogenation of ketones.

Catalytic System Overview

The most effective catalytic systems for the asymmetric hydrogenation of ketones using this compound are typically composed of a ruthenium(II) precursor, the this compound ligand, a chiral 1,2-diamine, and a base. A commonly used catalyst precursor is formed from RuCl₂[this compound] and a chiral diamine such as (R,R)-DPEN (1,2-diphenylethylenediamine). The addition of a base, like potassium tert-butoxide (KOt-Bu), is often essential for achieving high catalytic activity.[1]

Reaction Mechanism

The prevailing mechanism for the asymmetric hydrogenation of ketones with BINAP/diamine-ruthenium(II) complexes is a metal-ligand bifunctional mechanism.[2][3][4] In this outer-sphere mechanism, the ketone substrate does not directly coordinate to the metal center. Instead, a simultaneous transfer of a hydride from the ruthenium center and a proton from the NH₂ group of the diamine ligand to the carbonyl group of the ketone occurs via a six-membered pericyclic transition state.[2][3][4] This concerted step is key to the high efficiency and enantioselectivity of the reaction. However, more recent computational studies suggest a revised mechanism involving an outer-sphere hydride transfer to form an ion pair, with this step being both rate- and enantio-determining.[5][6]

Caption: Proposed metal-ligand bifunctional catalytic cycle.

Experimental Protocols

Two primary protocols are commonly employed for this transformation: in-situ preparation of the catalyst and the use of a pre-formed catalyst complex.

Protocol 1: In-Situ Catalyst Preparation

This method involves generating the active catalyst in the reaction vessel from its constituent components.

Materials:

-

RuCl₂--INVALID-LINK--n or other suitable Ru(II) precursor

-

(R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) or other chiral diamine

-

Potassium tert-butoxide (KOt-Bu) or Potassium Hydroxide (KOH)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous 2-propanol

-

High-purity hydrogen gas

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with RuCl₂--INVALID-LINK--n and the chiral diamine (e.g., (S,S)-DPEN). Add anhydrous 2-propanol and stir to dissolve the components.[1]

-

Reaction Setup: In a separate flask, dissolve the ketone substrate and the base (KOt-Bu or KOH) in anhydrous 2-propanol.[1]

-

Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Under a positive pressure of inert gas, cannulate the catalyst solution into the autoclave.[1]

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 8-45 atm) and commence stirring at the specified temperature (e.g., 30-45 °C).[1]

-

Monitor the reaction progress by analyzing aliquots via GC or TLC.

-

Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.[1]

Protocol 2: Using a Pre-formed Ruthenium Hydride Complex

This protocol utilizes a stable, pre-formed ruthenium hydride complex, which can enhance reproducibility.[1]

Materials:

-

trans-RuH(η¹-BH₄)[(R)-tolbinap][(R,R)-dpen] or similar pre-formed complex

-

Prochiral ketone

-

Anhydrous 2-propanol

-

High-purity hydrogen gas

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the pre-formed ruthenium complex, the ketone substrate, and anhydrous 2-propanol.[1]

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure and begin stirring at the specified temperature.

-

Monitor the reaction as described in Protocol 1.

-

Work-up, purification, and analysis are performed as detailed in Protocol 1.

Caption: General experimental workflow for asymmetric hydrogenation.

Substrate Scope and Performance Data

The Ru(II)-(R)-BINAP/diamine catalytic system is effective for a wide range of ketones. Below is a summary of representative results.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

| Acetophenone (B1666503) | RuCl₂[(S)-tolbinap][(S,S)-dpen]/t-BuOK | 2,400,000 | 45 | 30 | 48 | quant. | 80 (R) | [1] |

| Acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen]/t-BuOK | 2000 | - | - | - | - | 91 (S) | [1] |

| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | - | 10 | - | 96 (R) | [1] |

| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen]/t-BuOK | 2000 | - | - | - | - | 96 (R) | [1] |

| 4-Chromanone | MsDPEN-Cp*Ir | 5000 | 15 | 60 | 24 | - | 99 | [1] |

Table 2: Asymmetric Hydrogenation of Alkyl and Other Ketones

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

| Pinacolone | (S)-TolBINAP/PICA-Ru/t-BuOK | 100,000 | - | - | - | quant. | 98 (S) | [1] |

| 3-Quinuclidinone | RuCl₂[(S)-binap][(R)-iphan]/t-BuOK | - | - | - | - | - | 97-98 | [7] |

| Bicyclo[2.2.2]octan-2-one | RuCl₂[(S)-binap][(R)-iphan]/t-BuOK | - | - | - | - | - | 97-98 | [7] |

Factors Influencing the Reaction

Several factors can influence the outcome of the asymmetric hydrogenation, including the choice of ligands, the base, and the substrate itself.

Caption: Key factors for a successful hydrogenation reaction.

-

Diphosphine Ligand: The choice of the BINAP derivative (e.g., BINAP, TolBINAP, XylBINAP) can significantly impact enantioselectivity. More sterically hindered BINAP ligands often lead to higher ee%.

-

Diamine Ligand: The chirality of the diamine ligand must be matched with the chirality of the BINAP ligand to achieve high enantioselectivity. A "mismatched" pair can lead to a significant drop in ee%.[5]

-

Base: The presence of a base is crucial for high catalytic activity. The concentration of the base can also affect the reaction rate.[3][4]

-

Hydrogen Pressure: While the enantioselectivity is often independent of hydrogen pressure, the reaction rate can be affected, particularly in the presence of a base.[3][4]

-

Substrate: The electronic and steric properties of the ketone substrate play a significant role in both the reaction rate and the enantioselectivity.

Conclusion